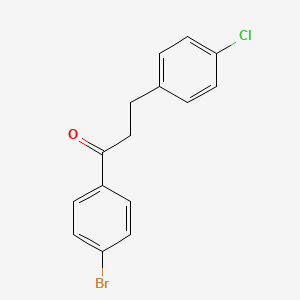

4'-Bromo-3-(4-chlorophenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4'-Bromo-3-(4-chlorophenyl)propiophenone" is a brominated and chlorinated propiophenone derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated and chlorinated organic compounds, their synthesis, structural characterization, and potential applications, particularly in the field of antioxidants and antibacterial agents.

Synthesis Analysis

The synthesis of brominated and chlorinated compounds often involves halogenation reactions. For instance, the synthesis of various bromophenols was achieved through bromination and demethylation reactions . Similarly, the synthesis of 1,1,3,3-tetrabromo-2-(4-chlorophenyl)-propylene was performed using a Friedel-Crafts acylation followed by bromination and a Wittig reaction . These methods could potentially be adapted for the synthesis of "4'-Bromo-3-(4-chlorophenyl)propiophenone" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Single-crystal X-ray diffraction is a common technique used to determine the molecular structure of compounds. For example, the crystal structure of a related compound, (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol, was elucidated using this method . The molecular structure of "4'-Bromo-3-(4-chlorophenyl)propiophenone" could similarly be analyzed to understand its geometry, bond lengths, and angles, which are crucial for predicting its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of brominated and chlorinated compounds can vary significantly depending on their molecular structure. The study of different reactivities towards bromination was reported for dimethyl-dithieno thiophene derivatives . Understanding the reactivity of "4'-Bromo-3-(4-chlorophenyl)propiophenone" would require detailed knowledge of its electronic structure and the influence of the bromo and chloro substituents on its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and chlorinated compounds are influenced by their molecular structure. For instance, the optical properties of 3,4-dimethyl-dithieno thiophene derivatives were analyzed in relation to their structure . The antibacterial activity of new brominated and chlorinated phosphinine oxides was evaluated, indicating potential applications in medicinal chemistry . The physical properties such as melting point, solubility, and chemical properties like reactivity and stability of "4'-Bromo-3-(4-chlorophenyl)propiophenone" would be important for its practical applications.

Scientific Research Applications

Photoreaction Mechanisms

Photoreaction mechanisms involving bromo and chloro phenols, similar in structure to 4'-Bromo-3-(4-chlorophenyl)propiophenone, have been studied through low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculation. These studies shed light on the photoreaction pathways and the formation of photoproducts like 4-bromo-2,5-cyclohexadienone, providing insights into the chemical behavior under light exposure (Akai et al., 2002).

Antibacterial Activity

Research on compounds structurally related to 4'-Bromo-3-(4-chlorophenyl)propiophenone, such as aryl substituted 2-aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydro-benzo(e)(1,3,2)oxazaphosphinine 2-oxides, has demonstrated antibacterial properties. These findings highlight the potential for developing new antibacterial agents based on similar chemical frameworks (Prasad et al., 2006).

Molecular Structure Analysis

The molecular structure and properties of compounds closely related to 4'-Bromo-3-(4-chlorophenyl)propiophenone have been thoroughly investigated using techniques such as X-ray diffraction (XRD), spectroscopy (UV-vis, NMR), and computational methods (DFT, HOMA). These studies provide valuable information on the electronic structure, tautomerism, and intermolecular interactions, essential for understanding their chemical behavior and potential applications (Kaştaş et al., 2020).

Synthesis and Characterization of Novel Polymers

Synthesis efforts have extended to incorporating similar bromo and chlorophenyl groups into polymers, resulting in materials with interesting thermal, optical, and electrochemical properties. These novel polymers have potential applications in various fields, including electronics and materials science (Tapia et al., 2010).

Nonlinear Optical Properties

The investigation of nonlinear optical (NLO) properties in chalcone derivatives structurally related to 4'-Bromo-3-(4-chlorophenyl)propiophenone has revealed significant potential for applications in optoelectronic devices. These studies offer insights into the electronic and charge transport properties, highlighting the utility of such compounds in developing semiconductor devices (Shkir et al., 2019).

properties

IUPAC Name |

1-(4-bromophenyl)-3-(4-chlorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-2,4-9H,3,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQWRXMBFZVSIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644474 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

296271-45-9 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

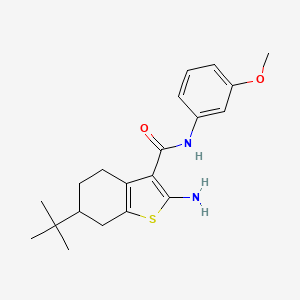

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)

![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)